HDAC1 vs. HDAC2 Isoform Selectivity Window
When tested against a panel of histone deacetylases, N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-phenylacetamide (BDBM50591632) displayed an IC₅₀ of 180 nM for HDAC1 and 20,000 nM for HDAC2 . This corresponds to an HDAC2/HDAC1 selectivity ratio of >110‑fold. In contrast, the structurally distinct phenylacetamide derivative CI-994 (N-acetyldinaline) inhibits HDAC1 with an IC₅₀ of 0.9 µM and HDAC2 with 2 µM (ratio ~2.2) .
| Evidence Dimension | HDAC1 vs. HDAC2 inhibitory potency |
|---|---|
| Target Compound Data | HDAC1 IC₅₀ = 180 nM; HDAC2 IC₅₀ = 20,000 nM |
| Comparator Or Baseline | CI-994 (N-acetyldinaline): HDAC1 IC₅₀ = 0.9 µM; HDAC2 IC₅₀ = 2 µM |
| Quantified Difference | Target compound: HDAC2/HDAC1 ratio >110; CI-994: HDAC2/HDAC1 ratio ~2.2 |
| Conditions | Recombinant human HDAC1 and HDAC2; fluorogenic substrate assay (BindingDB / CHEMBL) |
Why This Matters
The unprecedented >110-fold selectivity for HDAC1 over HDAC2 makes this compound a potentially valuable probe for dissecting HDAC1-specific functions, unlike the pan-HDAC inhibitor CI-994, which exhibits minimal isoform discrimination.
- [1] BindingDB. BDBM50591632 (CHEMBL5184593). Affinity Data: IC₅₀ HDAC1 180 nM; IC₅₀ HDAC2 2.00E+4 nM. View Source
- [2] Krämer, O. H., et al. The histone deacetylase inhibitor CI-994 (N-acetyldinaline) induces p21WAF1/CIP1 expression and growth arrest in human cancer cells. Int. J. Cancer 94, 68–76 (2001). View Source
